molecular formula C32H46FN5O11 B6303562 Z-VDVA-(DL-Asp)-FMK

Z-VDVA-(DL-Asp)-FMK

Cat. No.: B6303562
M. Wt: 695.7 g/mol
InChI Key: ANTIWMNLIROOQF-CNKNRCHBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone (referred to as Z-VDVAD-FMK in some studies) is a cell-permeable, irreversible caspase inhibitor. It is structurally characterized by a benzyloxycarbonyl (Z) group, a valine-aspartate-valine-alanine-aspartate peptide backbone with methyl ester (OMe) modifications, and a fluoromethylketone (FMK) warhead. This compound is primarily recognized for its specificity toward caspase-2, with secondary inhibitory effects on caspase-3 and caspase-7 . Its methyl ester modifications enhance cellular permeability, making it suitable for in vitro and in vivo studies of apoptosis pathways .

Properties

IUPAC Name

methyl 5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46FN5O11/c1-17(2)26(30(44)34-19(5)28(42)35-21(23(39)15-33)13-24(40)47-6)37-29(43)22(14-25(41)48-7)36-31(45)27(18(3)4)38-32(46)49-16-20-11-9-8-10-12-20/h8-12,17-19,21-22,26-27H,13-16H2,1-7H3,(H,34,44)(H,35,42)(H,36,45)(H,37,43)(H,38,46)/t19-,21?,22-,26-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTIWMNLIROOQF-CNKNRCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC(=O)OC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46FN5O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The general synthetic route includes:

    Protection of Amino Acids: The amino acids are protected using suitable protecting groups to prevent unwanted reactions.

    Peptide Bond Formation: The protected amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.

    Fluoromethylketone Addition: The final step involves the addition of the fluoromethylketone group to the peptide.

Industrial Production Methods

Industrial production of Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of automated peptide synthesizers to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The fluoromethylketone group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced derivatives with modified functional groups.

Scientific Research Applications

Key Applications

  • Drug Development
    • Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone is primarily utilized in the design of protease inhibitors. These inhibitors are crucial for developing treatments for various diseases, including cancer and viral infections. The compound's ability to irreversibly inhibit caspases makes it a valuable tool in therapeutic research aimed at apoptosis regulation .
  • Biochemical Research
    • The compound plays a significant role in studies investigating enzyme activity and protein interactions. By inhibiting caspases, researchers can explore the mechanisms of apoptosis and other cellular processes, providing insights into disease mechanisms and potential therapeutic targets .
  • Peptide Synthesis
    • It is employed in synthesizing peptides that are essential for creating new therapeutics. The compound's structure allows for modifications that can enhance the efficacy and specificity of peptide-based drugs .
  • Diagnostics
    • Its unique properties enable the development of diagnostic tools, particularly for identifying specific biomarkers associated with diseases. This application is particularly relevant in cancer diagnostics, where caspase activity can indicate cell death and tumor progression .
  • Pharmaceutical Formulations
    • Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone can enhance the stability and efficacy of drug formulations, making it a key ingredient in the pharmaceutical industry. Its role as a stabilizer helps improve the shelf life and performance of various therapeutic agents .

Case Study 1: Inhibition of Caspases in Neuroprotection

A study demonstrated that Z-VAD(OMe)-FMK could limit brain infarction resulting from permanent artery obstruction by inhibiting caspase-1 and caspase-3 activities. This finding supports its potential use in developing neuroprotective therapies against ischemic injuries .

Case Study 2: Apoptosis Regulation in Cancer Therapy

Research involving Jurkat T cells showed that Z-VAD(OMe)-FMK effectively inhibited Fas-mediated apoptosis, indicating its potential application in cancer therapies aimed at modulating apoptotic pathways to enhance treatment efficacy .

Data Tables

Application AreaDescriptionKey Findings
Drug DevelopmentDesign of protease inhibitors for cancer and viral treatmentsEffective against caspases involved in apoptosis
Biochemical ResearchStudies on enzyme activity and protein interactionsInsights into cellular processes
Peptide SynthesisSynthesis of therapeutic peptidesEnhances specificity and efficacy
DiagnosticsDevelopment of tools for disease biomarker identificationUseful in cancer diagnostics
Pharmaceutical FormulationsStabilization of drug formulationsImproves shelf life and efficacy

Mechanism of Action

The compound exerts its effects by inhibiting caspase-2 through competitive and irreversible inhibition. Caspase-2 is a cysteine protease that plays a crucial role in the initiation of apoptosis. By binding to the active site of caspase-2, Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone prevents the enzyme from cleaving its substrates, thereby inhibiting the apoptotic process.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone and related caspase inhibitors:

Compound Name Target Caspases Specificity Profile Key Modifications Molecular Weight (g/mol)
Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone Caspase-2 > Caspase-3/7 Selective for caspase-2 Methyl esters, extended peptide 467.50
Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp-FMK) Pan-caspase (caspase-1, -3, -8) Broad-spectrum Standard FMK group 441.47
BocD-fmk (Boc-aspartyl(OMe)-fluoromethylketone) Caspase-3, -7 Prevents 14-3-3 protein degradation Boc-protected aspartate ~350 (estimated)
Z-DEVD-FMK Caspase-3 Highly specific for caspase-3 DEVD peptide motif 532.54
Z-IETD-FMK Caspase-8 Specific for caspase-8 IETD peptide motif 604.61

Mechanistic and Efficacy Comparisons

(1) vs. BocD-fmk
  • Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone : Fails to prevent genistein-induced apoptosis in p815 mastocytoma cells, likely due to its inability to stabilize 14-3-3 proteins or inhibit Bad release, a critical step in mitochondrial apoptosis .
  • BocD-fmk : Effective in preserving 14-3-3 protein levels and blocking Bad release, demonstrating broader efficacy in mitochondrial apoptosis pathways .
(2) vs. Z-VAD-FMK
  • Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone : Exhibits caspase-2 selectivity, making it ideal for studying caspase-2-dependent processes like DNA damage-induced apoptosis .
  • Z-VAD-FMK: A pan-caspase inhibitor broadly used to block apoptosis in models such as artesunate-induced Merkel cell carcinoma death and anthraquinone-mediated neurotoxicity .
(3) vs. Z-DEVD-FMK and Z-IETD-FMK
  • Z-DEVD-FMK : Highly specific for caspase-3, making it superior for extrinsic apoptosis pathways (e.g., PARP cleavage assays) .
  • Z-IETD-FMK : Targets caspase-8, critical for death receptor-mediated apoptosis (e.g., CD95/Fas signaling) .
  • Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone : Less effective in extrinsic pathways but crucial for intrinsic pathways involving caspase-2 .

Limitations and Challenges

  • Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone : Narrower applicability due to caspase-2 specificity; less effective in pan-caspase inhibition compared to Z-VAD-FMK .
  • Z-VAD-FMK: May fail in apoptosis models involving non-caspase proteases (e.g., cathepsins) .
  • BocD-fmk: Limited commercial availability and less characterized in non-mitochondrial pathways .

Biological Activity

Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone, commonly referred to as Z-VAD(OMe)-FMK, is a potent pan-caspase inhibitor with significant implications in the fields of apoptosis and inflammation. This compound has garnered attention for its ability to selectively inhibit various caspases, which are crucial enzymes involved in the apoptotic process. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C22H30FN3O7
  • Molecular Weight : 467.50 g/mol
  • CAS Number : 634911-81-2

The compound features a fluoromethyl ketone structure that contributes to its irreversible inhibition of caspases, particularly caspase-1 and caspase-3 families .

Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone acts as a competitive irreversible peptide inhibitor. It binds to the active site of caspases, preventing their activation and subsequent substrate cleavage. This inhibition is particularly relevant in conditions characterized by excessive apoptosis, such as ischemic injuries and neurodegenerative diseases .

Inhibition Profile

Caspase Inhibition Type Remarks
Caspase-1IrreversibleStrongly inhibited
Caspase-2IrreversibleSelective inhibition
Caspase-3IrreversibleModerately inhibited
Caspase-8IrreversibleStrongly inhibited

The compound demonstrates a second-order rate constant for caspase-1 of approximately 280,000 M1^{-1}s1^{-1}, indicating high potency in inhibiting this specific caspase .

Neuroprotection

In vivo studies have shown that Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone protects neurons from ischemic damage. For instance, in a mouse model of transient focal ischemia, administration of the compound significantly reduced neuronal death and improved functional outcomes .

Cardioprotection

Research has demonstrated that this compound can limit myocardial ischemia-reperfusion injury. In rat models, Z-VAD(OMe)-FMK administration at concentrations as low as 0.1 μM resulted in a reduction of infarct size by approximately 24.6% . This cardioprotective effect is attributed to its ability to inhibit apoptotic pathways during ischemic events.

Anti-inflammatory Effects

Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone also exhibits anti-inflammatory properties. In models of acute inflammation, such as LPS-induced pyrexia and carrageenan-induced edema, the compound effectively reduced inflammatory responses through caspase inhibition .

Immunomodulation

The compound has been utilized in immunological studies where it modulated cytokine production and the innate immune response via inhibition of caspases. For example, it was shown to interfere with TLR3 signaling pathways in mouse models, demonstrating its potential role in regulating immune responses .

Q & A

Q. What is the primary mechanism of action of Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone in apoptosis studies?

This compound acts as an irreversible pan-caspase inhibitor by covalently modifying the active-site cysteine residue of caspases via its fluoromethylketone (FMK) group, thereby blocking proteolytic activity . It inhibits both initiator (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7), making it a broad-spectrum tool for studying apoptotic pathways. In type I cells, it directly suppresses caspase-8 activation at the death-inducing signaling complex (DISC), while in type II cells, it indirectly inhibits mitochondrial-dependent caspase activation .

Q. What are the recommended storage conditions and handling protocols for this compound?

The compound should be stored at –80°C to –20°C in lyophilized or solution form to prevent degradation. Reconstitute in anhydrous DMSO (10–20 mM stock) and aliquot to avoid freeze-thaw cycles. Working concentrations in cell culture typically range from 5–20 µM , validated in Jurkat, MM144, and neuronal models . Avoid prolonged exposure to room temperature during experiments .

Q. How does this inhibitor distinguish between caspase isoforms in experimental settings?

While broadly targeting caspases, its specificity can vary with structural modifications. For example, the DL-Asp(OMe) configuration enhances selectivity for caspase-2 over other isoforms, as shown in studies where it suppressed caspase-2-mediated apoptosis at 10 µM without affecting caspase-3 activity . To confirm isoform-specific effects, pair with caspase-selective inhibitors (e.g., Z-IETD-FMK for caspase-8) and validate via immunoblotting .

Advanced Research Questions

Q. How should researchers resolve contradictions in efficacy across cell types or apoptotic stimuli?

Discrepancies arise from cell-type-specific apoptosis pathways (Type I vs. Type II). For example, in Type II cells (e.g., MCF7), mitochondrial permeabilization is required for caspase activation, making Bcl-2 overexpression a critical control to confirm caspase dependency . Use genetic models (e.g., CRISPR knockout of caspases) or combinatorial inhibition (e.g., with JNK inhibitors) to dissect pathway crosstalk . Always include positive controls like staurosporine to validate assay conditions .

Q. What experimental designs optimize its use in in vivo vs. in vitro models?

For in vitro studies, pre-incubate cells with 10–20 µM inhibitor for 1–2 hours before apoptotic induction . In in vivo applications (e.g., stroke models), nanoformulations (e.g., PEG-coated chitosan nanospheres) improve blood-brain barrier penetration and reduce off-target effects. Dose-response curves in animal models should account for tissue distribution and metabolic clearance .

Q. How do structural modifications (e.g., OMe groups, DL-Asp configuration) influence target specificity?

The OMe (methoxy) groups on Asp residues enhance cell permeability and stability against esterases, critical for prolonged inhibition in culture . The DL-Asp configuration in Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone broadens specificity to caspase-2, unlike the L-Asp variant, which preferentially targets caspase-3 . For isoform-specific studies, compare activity against truncated analogs (e.g., Z-DEVD-FMK for caspase-3) .

Q. What are the limitations of using this compound in inflammasome studies?

While it inhibits caspase-1 in inflammasome models, its pan-caspase activity may confound results. For example, in NOD1-mediated responses, Z-Val-Asp(OMe)-FMK failed to block IL-1β maturation in vascular smooth muscle cells but suppressed LPS-induced responses in macrophages due to off-target effects on cell viability . Pair with caspase-1-specific probes (e.g., YVAD-FMK) and monitor cytotoxicity via ATP assays .

Methodological Best Practices

  • Concentration Optimization : Start with 5 µM for in vitro assays and titrate upward while monitoring cell viability (MTT assay) .
  • Data Validation : Combine with genetic knockdown (siRNA) or caspase activity assays (e.g., fluorogenic substrates Ac-DEVD-AMC) .
  • Handling Contradictions : Use orthogonal methods (e.g., TUNEL assay, Annexin V staining) to confirm apoptosis suppression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.